![molecular formula C13H25NO3 B3380722 Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate CAS No. 2044714-58-9](/img/structure/B3380722.png)
Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the removal of glutamate from the synaptic cleft, which is essential for proper neurotransmission. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy and stroke.
Mechanism of Action
Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate inhibits EAATs by binding to the transporter protein and blocking the uptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate has been shown to increase the concentration of glutamate in the synaptic cleft, leading to excitotoxicity and neuronal damage. It has also been shown to modulate synaptic plasticity and alter the balance between excitation and inhibition in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate in lab experiments is its high potency and specificity for EAATs. However, Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate can also have off-target effects and may not accurately reflect the physiological conditions in vivo. Additionally, Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
1. Investigating the potential therapeutic effects of modulating EAAT activity in neurological disorders, including epilepsy and stroke.
2. Developing more specific and potent inhibitors of EAATs for use in research and potential therapeutic applications.
3. Studying the role of EAATs in other neurological processes, such as learning and memory.
4. Investigating the potential use of Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate as a tool for studying the mechanisms of excitotoxicity and neuronal damage.
5. Exploring the potential use of Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate in combination with other drugs for the treatment of neurological disorders.
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate has been widely used as a research tool to study the role of EAATs in neurological disorders. It has been shown to increase the concentration of glutamate in the synaptic cleft, leading to excitotoxicity and neuronal damage. Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate has also been used to investigate the potential therapeutic effects of modulating EAAT activity in various disease models.
properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-13(4,5)7-6-10(14)8-15/h10,15H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZRWJHXGJTUIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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